molecular formula C17H15N3O5S B2568170 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 886930-93-4

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2568170
CAS No.: 886930-93-4
M. Wt: 373.38
InChI Key: TXADIHFDLIMSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a methanesulfonylphenyl substituent at the 5-position of the oxadiazole ring and a 2-methoxybenzamide group at the 2-position. The compound’s molecular formula is C₁₇H₁₅N₃O₅S, with a molecular weight of 389.38 g/mol (calculated).

The 1,3,4-oxadiazole core is a privileged scaffold in drug discovery due to its metabolic stability, hydrogen-bonding capacity, and ability to mimic peptide bonds. The methanesulfonyl group enhances solubility and may contribute to target binding via sulfonyl interactions, while the 2-methoxybenzamide moiety introduces steric and electronic effects that influence bioactivity .

Properties

IUPAC Name

2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-14-9-4-3-8-13(14)15(21)18-17-20-19-16(25-17)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXADIHFDLIMSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Chemical Reactions Analysis

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antifungal Oxadiazole Derivatives

LMM5 and LMM11 () are sulfamoyl-containing oxadiazole derivatives tested against Paracoccidioides brasiliensis. Both compounds share a benzamide-oxadiazole backbone but differ in substituents:

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Compound Key Substituents Antifungal Activity (MIC) Molecular Weight (g/mol)
LMM5 Benzyl(methyl)sulfamoyl, 4-methoxy 50 µg/mL (vs. P. brasiliensis) 574.65
LMM11 Cyclohexyl(ethyl)sulfamoyl, furan 100 µg/mL (vs. P. brasiliensis) 516.59
Target Compound 3-Methanesulfonylphenyl, 2-methoxy Not reported 389.38

The target compound’s methanesulfonyl group may offer advantages over bulkier sulfamoyl groups (e.g., in LMM5/LMM11) by reducing steric hindrance and improving membrane permeability .

Antimicrobial Oxadiazole Derivatives

OZE-I , OZE-II , and OZE-III () are oxadiazoles tested against Staphylococcus aureus biofilms:

  • OZE-I : Tetrahydro-naphthalenyl substituent.
  • OZE-II : Dimethoxyphenyl with oxazolidinyl sulfonyl.
  • OZE-III : Chlorophenyl with pentanamide.
Compound Key Substituents Anti-biofilm Activity (IC₅₀) Molecular Weight (g/mol)
OZE-I Tetrahydro-naphthalenyl 32 µM 283.32
OZE-II Dimethoxyphenyl, oxazolidinyl sulfonyl 12 µM 488.51
Target Compound Methanesulfonylphenyl, 2-methoxy Not reported 389.38

Anti-inflammatory Oxadiazole-Benzoxazole Hybrids

Compounds VId , VIe , VIf , and VIh () demonstrated significant anti-inflammatory activity in a carrageenan-induced rat model. These hybrids feature alkylthio-oxadiazole and benzoxazole moieties, contrasting with the target compound’s benzamide-oxadiazole scaffold.

Compound Key Substituents % Inflammation Reduction Molecular Weight (g/mol)
VId Ethylthio, benzoxazole 78% ~450 (estimated)
Target Compound Methanesulfonylphenyl, 2-methoxy Not reported 389.38

The benzamide group in the target compound may offer better metabolic stability compared to benzoxazole derivatives .

Sulfonyl Group Variants

N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide () replaces the methanesulfonyl group with a morpholine sulfonyl moiety.

Structural-Activity Relationship (SAR) Insights

Sulfonyl Groups : Methanesulfonyl (target compound) vs. sulfamoyl (LMM5/LMM11) vs. morpholine sulfonyl () groups influence solubility and target binding. Smaller sulfonyl groups (e.g., methanesulfonyl) may improve bioavailability .

Heterocycle Core : Oxadiazole derivatives generally exhibit better metabolic stability than thiadiazole analogs (e.g., ), which may degrade more readily in vivo .

Biological Activity

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines a 1,3,4-oxadiazole ring with a methoxybenzamide moiety, contributing to its potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C15H15N3O4S\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_4\text{S}

This structure includes:

  • Oxadiazole ring : Known for its diverse biological properties.
  • Methanesulfonylphenyl group : Enhances the compound's reactivity and biological interaction potential.
  • Methoxy group : Contributes to the lipophilicity and solubility of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of the Compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Mechanism of Action:

  • COX Inhibition : The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted on various pathogenic bacteria.
    • Results indicated that the compound exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria.
  • Inflammation Model :
    • In vitro studies showed that treatment with the compound significantly reduced inflammatory markers in macrophage cell lines exposed to lipopolysaccharide (LPS).

Q & A

Basic: What are the standard synthetic routes for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process:

  • Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a carbonyl compound under dehydrating conditions, using reagents like POCl₃ or PCl₃. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility and reactivity .
  • Functional group introduction : The methanesulfonylphenyl group is introduced via nucleophilic substitution or coupling reactions, requiring controlled pH and temperature to avoid side reactions .
  • Final coupling : Amide bond formation between the oxadiazole intermediate and 2-methoxybenzamide, often mediated by coupling agents like EDCI or HOBt .
    Key factors : Solvent choice, reaction time, and stoichiometric ratios of reagents significantly impact yield (typically 60-80%) and purity (>95% by HPLC) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and oxadiazole ring integrity. For example, the methoxy group at C2 of benzamide shows a singlet at ~3.8 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₁₈N₄O₆S₂, MW 450.48) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .

Basic: What in vitro assays are commonly used to evaluate its biological activity in anticancer or antimicrobial research?

  • Anticancer :
    • Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
  • Antimicrobial :
    • MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can researchers optimize the synthetic protocol to address low yields during oxadiazole ring formation?

  • Catalyst screening : Use Lewis acids like ZnCl₂ or ionic liquids to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15-20% .
  • Solvent optimization : Replace DMF with polar aprotic solvents like THF to minimize side reactions .
  • Real-time monitoring : TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., serum-free media) to reduce variability .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and molecular docking to identify off-target effects or secondary targets .

Advanced: How can molecular docking and QSAR studies elucidate structure-activity relationships (SAR) for derivatives?

  • Docking workflows : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or COX-2. For example, the methanesulfonyl group may hydrogen-bond with catalytic residues .
  • QSAR parameters : Calculate descriptors (e.g., logP, polar surface area) to correlate with bioavailability. Derivatives with logP < 5 show better membrane permeability .
  • 3D pharmacophore modeling : Identify critical substituents (e.g., oxadiazole ring rigidity, methoxy group orientation) for activity .

Advanced: What experimental approaches assess pharmacokinetic properties like metabolic stability?

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Caco-2 permeability assay : Measure apical-to-basolateral transport to predict oral absorption .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction, critical for dose optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.